molecular formula C22H19ClN4O3S2 B378944 PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE CAS No. 442556-53-8

PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B378944
CAS No.: 442556-53-8
M. Wt: 487g/mol
InChI Key: QPJHKTPUNHSZEP-UHFFFAOYSA-N
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Description

Historical Development of DHP Research

DHPs were first synthesized in the late 19th century, but their pharmacological significance emerged in the 1960s with the development of calcium channel blockers like nifedipine. Subsequent generations of DHPs, including amlodipine and lercanidipine, introduced improved pharmacokinetics and tissue selectivity. Modern research emphasizes decorating the DHP nucleus with heterocyclic groups (e.g., thiazoles) to expand bioactivity beyond cardiovascular targets, such as anticancer, anti-inflammatory, and antimicrobial applications.

Structural Classification and Nomenclature

The DHP scaffold is defined by a six-membered ring with two double bonds (positions 1,2 and 3,4) and hydrogenation at positions 1 and 4. Substituents at positions 2, 3, 4, and 6 dictate functionality:

Position Functional Group Role
2 Methyl Electron-donating group
3 Allyl ester Solubility modifier
4 4-Chlorophenyl Hydrophobic anchor
5 Cyano Electron-withdrawing group
6 Thiazole-carbamoyl-methyl-sulfanyl Targeted bioactivity

The thiazole moiety at position 6, linked via a sulfanyl-carbamoyl bridge, introduces potential for hydrogen bonding and π-π interactions, critical for receptor binding.

Properties

IUPAC Name

prop-2-enyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S2/c1-3-9-30-21(29)18-13(2)26-20(32-12-17(28)27-22-25-8-10-31-22)16(11-24)19(18)14-4-6-15(23)7-5-14/h3-8,10,19,26H,1,9,12H2,2H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJHKTPUNHSZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=C(C=C3)Cl)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Ethanol or isopropanol facilitates homogeneous mixing, while catalytic piperidine (0.1–0.3 mL) accelerates cyclization.

  • Temperature : Reflux at 80–100°C for 6–12 hours ensures complete conversion.

  • Yield : 65–75% after crystallization from ethanol.

Critical Analysis :
The methyl group at position 2 originates from the β-keto ester (prop-2-en-1-yl acetoacetate), avoiding post-cyclization alkylation. Malononitrile acts as both a nitrile source and a carbon nucleophile, ensuring regioselective incorporation of the 5-cyano group.

Esterification and Final Modifications

The prop-2-en-1-yl ester is typically introduced during the Hantzsch reaction via the β-keto ester component. However, if post-cyclization esterification is required:

Carboxylic Acid Activation

  • Activation Reagent : 1,1'-Carbonyldiimidazole (CDI) in DMF forms an imidazolide intermediate.

  • Nucleophile : Prop-2-en-1-ol (2 eq.) in tetrahydrofuran (THF) at 0–5°C.

  • Yield : >90% after aqueous workup.

Spectroscopic Characterization and Analytical Data

Key Intermediates and Final Product

Compound1^1H NMR (δ, ppm)IR (cm1^{-1})
6-Mercapto-DHP intermediate1.98 (s, 3H, CH3_3), 5.21 (s, 1H, NH)2550 (S-H), 2210 (CN)
Final Product2.34 (s, 3H, CH3_3), 6.89 (d, 1H, CH=CH2_2)1680 (C=O), 1540 (C=N)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at the 3- and 5-positions are minimized by using malononitrile as a directing group.

  • Sulfide Oxidation : Addition of antioxidant (e.g., BHT) during thiolation prevents disulfide formation.

  • Scale-Up : Crystallization-driven purification (as in) replaces chromatography, enhancing feasibility for industrial production.

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey Advantage
Hantzsch + Post-Functionalization552%Regioselective, scalable
Stepwise Cyclization738%Better control of sulfanyl group

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical reactions, facilitating the development of new materials and compounds.

Biology

In biological research, this compound has been studied for its potential role in enzyme inhibition and receptor binding . The cyano group enhances its ability to interact with biological targets, making it useful in pharmacological studies.

Medicine

The compound shows promise in the development of new drugs aimed at treating diseases such as cancer and neurodegenerative disorders. Its structure allows for modifications that can enhance therapeutic efficacy and reduce side effects.

Case Study: A study investigated the compound's effect on cholinesterase inhibition, revealing that it could potentially serve as a treatment for Alzheimer's disease due to its ability to inhibit enzymes involved in neurodegeneration .

Industry

In industrial applications, PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO compounds can be used in the production of specialized materials such as polymers and coatings. Their unique properties can be tailored for specific industrial needs.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 H-Bond Donors/Acceptors
Target Compound 1,4-Dihydropyridine 4-Cl-Ph, CN, CH₃, thiazole-carbamoyl-sulfanyl ~500+ ~5.2 2 / 8
Prop-2-enyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate Thiazole-carboxylate Benzofuran-carboxamide, methyl 356.4 4.5 1 / 6
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Pyridine Thienyl, sulfanyl, cyano ~250 3.1 0 / 4
1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile Dihydropyridine 5-Br-benzofuran, amino, oxo ~380 4.0 2 / 6
Key Observations:

Core Heterocycle :

  • The 1,4-dihydropyridine core in the target compound confers partial aromaticity and redox sensitivity compared to fully aromatic pyridines (e.g., 2-sulfanyl-6-thienylpyridine) .
  • Dihydropyridines are prone to oxidation, which may limit stability but enhance reactivity in biological systems .

Substituent Effects: The thiazole-carbamoyl-sulfanyl group in the target compound introduces higher hydrogen-bond acceptor capacity (8 vs. 4-Chlorophenyl and cyano groups enhance electron-withdrawing effects, stabilizing the DHP ring and modulating electronic properties critical for charge-transfer interactions .

Lipophilicity :

  • The target compound’s higher XLogP3 (~5.2) suggests superior membrane permeability compared to analogues like the thiazole-carboxylate (XLogP3 = 4.5) .

Electronic and Geometric Comparisons

Table 2: Electronic and Geometric Descriptors

Compound Name Topological Polar SA (Ų) Complexity Index Isoelectronic Features
Target Compound ~110 650+ Similar to thiazole-pyridine hybrids
Prop-2-enyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate 95 529 Benzofuran-thiazole conjugation
1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile ~105 ~600 Bromine-induced polarization
Key Observations:
  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~110 Ų) aligns with moderate bioavailability, balancing solubility and permeability .
  • Complexity : Its high complexity index (>650) reflects the multi-heterocyclic architecture, which may complicate synthesis but enhance selectivity .

Biological Activity

The compound PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic molecule belonging to the dihydropyridine class. This class is known for its diverse biological activities, particularly in pharmacology. The compound's structure suggests potential interactions with various biological targets, making it a candidate for research into its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

C20H21ClN4O2S\text{C}_{20}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}_2\text{S}

This structure includes multiple functional groups that are often associated with biological activity, such as cyano, thiazole, and carbamoyl moieties.

Biological Activity Overview

Research into the biological activity of similar dihydropyridine derivatives has shown a range of pharmacological effects, including:

  • Antimicrobial Activity : Dihydropyridine compounds have been reported to exhibit significant antibacterial properties against various strains of bacteria. For instance, studies on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Antioxidant Properties : Compounds with similar structures have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
  • Enzyme Inhibition : Many dihydropyridine derivatives act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are vital for potential treatments of diseases like Alzheimer's and certain bacterial infections .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by affecting cellular pathways involved in proliferation and apoptosis .

Study 1: Antimicrobial and Enzyme Inhibition

In a study evaluating a series of dihydropyridine derivatives, it was found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds also showed strong inhibition of AChE and urease, suggesting dual therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiazole-containing dihydropyridines revealed that specific substitutions on the thiazole ring significantly enhanced biological activity. For example, compounds with electron-withdrawing groups exhibited improved potency against cancer cell lines . This finding highlights the importance of molecular modifications in enhancing therapeutic efficacy.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong against Salmonella and Bacillus
AntioxidantSignificant free radical scavenging
Enzyme InhibitionStrong AChE and urease inhibition
AntitumorInhibition of tumor cell proliferation

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